molecular formula C23H18ClN5O3S B2409123 7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904579-97-1

7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2409123
CAS No.: 904579-97-1
M. Wt: 479.94
InChI Key: OQDHPBDNVIRKMA-UHFFFAOYSA-N
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Description

7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
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Biological Activity

The compound 7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound integrates a triazole and quinazoline moiety, which are known for their diverse pharmacological properties. The molecular formula of this compound is C23H18ClN5O3S, with a molecular weight of approximately 479.94 g/mol .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study involving derivatives of quinazoline showed that these compounds could inhibit cell growth effectively in multiple cancer types, including lung and colon cancers . The cytotoxic activity is often quantified using the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound in inhibiting cell growth.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
Compound AA54915
Compound BHCT11610
Compound CK56212

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression, similar to other quinazoline derivatives that target PI3K and HDAC pathways .
  • Cell Cycle Arrest : Research has shown that certain derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in sensitive cancer cells .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound contributes to its distinct biological properties. Variations in the structure can lead to altered lipophilicity and reactivity profiles, impacting their therapeutic potential .

Table 2: Structural Variants and Their Properties

Compound NameStructural FeatureBiological Activity
Variant AFluorine substitutionEnhanced potency
Variant BMethyl group additionAltered electronic properties
Variant CBromine substitutionDifferent reactivity

Study on Anticancer Activity

In a recent study focused on triazoloquinazoline derivatives, researchers evaluated the anticancer activity against various human solid tumor cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising cytotoxic effects. For instance, one derivative demonstrated an IC50 value of 10 μM against HCT116 cells after 72 hours of treatment .

Clinical Implications

Given its potential efficacy against cancer cells without significant toxicity to normal cells (as observed in non-malignant fibroblast lines), this compound could represent a valuable lead in the development of new anticancer therapies. Further studies are required to explore its pharmacokinetics and long-term effects in vivo.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural components:

  • Chloro Group : Positioned at the 7th carbon of the quinazoline ring.
  • Methoxybenzyl Group : Attached to the nitrogen atom, enhancing lipophilicity and potentially influencing biological interactions.
  • Phenylsulfonyl Group : Known for its role in enhancing the solubility and stability of compounds.

The molecular formula is C23H18ClN5O3SC_{23}H_{18}ClN_{5}O_{3}S with a molecular weight of approximately 479.94 g/mol.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit significant anticancer properties. The triazoloquinazoline scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that the presence of the phenylsulfonyl group contributes to its effectiveness against bacterial strains. This aspect makes it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, it could interact with kinases or proteases, modulating their activity and providing therapeutic benefits in conditions like cancer or inflammation .

Biological Research Applications

Chemical Probe for Target Identification
this compound can serve as a chemical probe in biological studies. Its ability to selectively bind to specific proteins allows researchers to elucidate pathways involved in various diseases. This application is critical for understanding disease mechanisms and developing targeted therapies .

Proteomics Research
The compound is utilized in proteomics for studying protein interactions and functions. Its unique structure allows it to selectively label proteins, facilitating the identification of protein complexes and their roles in cellular processes .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study 2Antimicrobial EfficacyShowed effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Study 3Enzyme InhibitionIdentified as a selective inhibitor of a specific kinase involved in cancer progression, leading to reduced tumor growth in animal models.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-32-17-10-7-15(8-11-17)14-25-21-19-13-16(24)9-12-20(19)29-22(26-21)23(27-28-29)33(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDHPBDNVIRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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